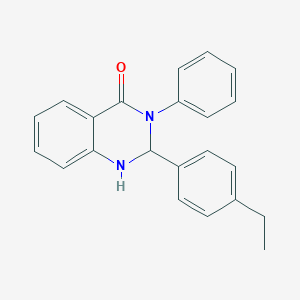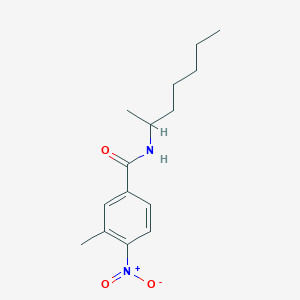
N-(heptan-2-yl)-3-methyl-4-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(heptan-2-yl)-3-methyl-4-nitrobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a heptan-2-yl group attached to the nitrogen atom, a methyl group at the 3-position, and a nitro group at the 4-position of the benzamide ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(heptan-2-yl)-3-methyl-4-nitrobenzamide typically involves the reaction of 3-methyl-4-nitrobenzoic acid with heptan-2-amine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually performed in an organic solvent such as dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The process involves the use of large-scale reactors and continuous flow systems to ensure efficient mixing and reaction. The purification steps may involve advanced techniques such as high-performance liquid chromatography (HPLC) to achieve high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-(heptan-2-yl)-3-methyl-4-nitrobenzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methyl group at the 3-position can undergo electrophilic substitution reactions with various electrophiles.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Electrophiles such as halogens, in the presence of a Lewis acid catalyst.
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) in aqueous solution.
Major Products Formed
Reduction: 3-methyl-4-amino-N-(heptan-2-yl)benzamide.
Substitution: Various substituted benzamides depending on the electrophile used.
Hydrolysis: 3-methyl-4-nitrobenzoic acid and heptan-2-amine.
Aplicaciones Científicas De Investigación
N-(heptan-2-yl)-3-methyl-4-nitrobenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-(heptan-2-yl)-3-methyl-4-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the amide moiety can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
N-(heptan-2-yl)-3-methyl-4-nitrobenzamide can be compared with other benzamide derivatives such as:
N-(heptan-2-yl)-3-methyl-4-aminobenzamide: Similar structure but with an amino group instead of a nitro group, leading to different reactivity and biological activity.
N-(heptan-2-yl)-3-methyl-4-chlorobenzamide:
N-(heptan-2-yl)-3-methyl-4-hydroxybenzamide: Features a hydroxyl group, which can participate in different types of chemical reactions compared to the nitro group.
Propiedades
Fórmula molecular |
C15H22N2O3 |
|---|---|
Peso molecular |
278.35 g/mol |
Nombre IUPAC |
N-heptan-2-yl-3-methyl-4-nitrobenzamide |
InChI |
InChI=1S/C15H22N2O3/c1-4-5-6-7-12(3)16-15(18)13-8-9-14(17(19)20)11(2)10-13/h8-10,12H,4-7H2,1-3H3,(H,16,18) |
Clave InChI |
DUBMQFMXSSJZJT-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC(C)NC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Chloro-1-(4-chlorophenyl)-1-oxobutan-2-yl 1-{[(2-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12463565.png)

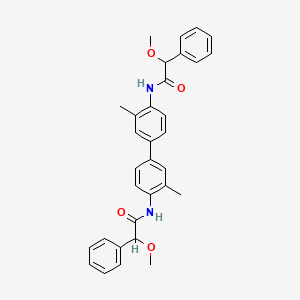
![3-{[5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylpyrrolidine-2,5-dione](/img/structure/B12463577.png)
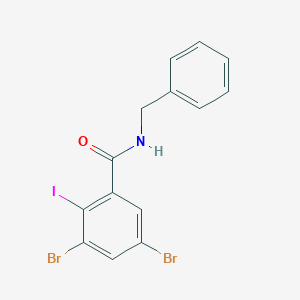
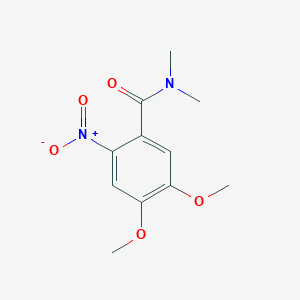
![N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(3-chloro-4-methylphenyl)glycinamide](/img/structure/B12463580.png)
![2-[(Z)-({2-[(dimethylsulfamoyl)amino]acetamido}imino)methyl]phenol](/img/structure/B12463582.png)
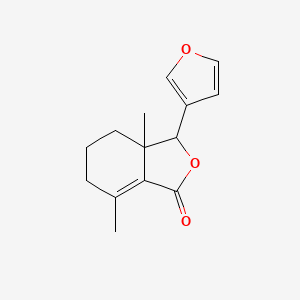
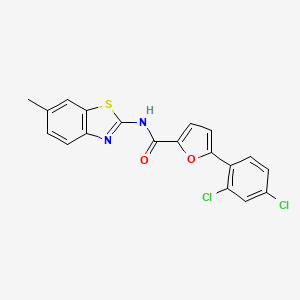
![N~2~-{4,6-bis[(4-ethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(2-methoxyphenyl)glycinamide](/img/structure/B12463597.png)

![2,2'-Bis(4-nitrophenyl)-[5,5'-biisoindole]-1,1',3,3'-tetrone](/img/structure/B12463605.png)
